2-(Chloromethyl)thiirane

Catalog No.
S661375
CAS No.
3221-15-6
M.F
C3H5ClS
M. Wt
108.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)thiirane

CAS Number

3221-15-6

Product Name

2-(Chloromethyl)thiirane

IUPAC Name

2-(chloromethyl)thiirane

Molecular Formula

C3H5ClS

Molecular Weight

108.59 g/mol

InChI

InChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2

InChI Key

XRWMHJJHPQTTLQ-UHFFFAOYSA-N

SMILES

C1C(S1)CCl

Canonical SMILES

C1C(S1)CCl

Synthesis and Characterization:

2-(Chloromethyl)thiirane, also known as epithiochlorohydrin or thioepichlorhydrin, is a small organic molecule with interesting chemical properties. Research has been conducted on methods for its synthesis and characterization. A common approach involves the reaction of allyl chloride with sodium sulfide in an aqueous solution []. The resulting product can be purified by distillation.

Scientific studies have also explored the use of spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, to characterize the structure and functional groups of 2-(chloromethyl)thiirane [, ].

Reactivity and Potential Applications:

Due to the presence of the reactive chloromethyl group, 2-(chloromethyl)thiirane has been investigated for its potential applications in various research fields.

  • Organic Synthesis

    The chloromethyl group can act as an electrophile, readily undergoing substitution reactions with nucleophiles. This property makes 2-(chloromethyl)thiirane a useful reagent for introducing a thioether moiety into organic molecules [].

  • Polymer Chemistry

    Research has explored the use of 2-(chloromethyl)thiirane as a monomer for the synthesis of novel polymers with unique properties. The incorporation of the thiirane ring and chloromethyl functionality can potentially lead to polymers with interesting thermal and electrical characteristics [].

  • Biomedical Research

    Some studies have investigated the potential biological activity of 2-(chloromethyl)thiirane. However, due to its reactive nature and potential toxicity, further research is needed to determine its suitability for any specific biomedical applications [].

2-(Chloromethyl)thiirane, with the chemical formula C₃H₅ClS, is a cyclic compound characterized by a three-membered thiirane ring containing a chloromethyl substituent. This compound is notable for its reactive properties due to the presence of both a thiirane structure and a halogen atom, which can facilitate various

2-(Chloromethyl)thiirane is a highly hazardous compound due to its following properties:

  • Toxicity: Extremely toxic by inhalation, ingestion, and skin contact. Can cause severe respiratory problems, burns, and organ damage [5].
  • Carcinogenicity: Suspected carcinogen [5].
  • Flammability: Flam
, primarily due to its electrophilic nature. Some key reactions include:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, making it a versatile reagent for synthesizing other compounds. For instance, it reacts with nucleophiles such as amines and thiols to form substituted products .
  • Rearrangement Reactions: The compound can also undergo rearrangements, such as thiirane-thietane rearrangements when reacted with certain anionic nucleophiles in aqueous solutions .
  • Polymerization: 2-(Chloromethyl)thiirane can polymerize to form poly(chloromethyl thiirane), which can be utilized in various polymer applications.

Several methods have been developed for synthesizing 2-(Chloromethyl)thiirane:

  • Nucleophilic Displacement Reactions: This method involves the displacement of halides from chlorinated precursors using sodium sulfide or other nucleophiles to yield thiirane derivatives.
  • Cyclic Thioetherification: Direct cyclic thioetherification of suitable precursors can also be employed to synthesize this compound efficiently .
  • Halogenation of Thiiranes: Starting from simple thiiranes, chlorination can introduce the chloromethyl group through electrophilic halogenation techniques.

2-(Chloromethyl)thiirane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: The ability to polymerize makes it useful in producing specialty polymers with unique properties.
  • Chemical Research: Its reactive nature allows it to be used as a probe in mechanistic studies of nucleophilic substitution and rearrangement reactions.

Research has investigated the interactions of 2-(Chloromethyl)thiirane with various substrates. For example, studies have shown that it reacts with 3,5-dibromo-4-nitropyrazole under basic conditions, leading to the formation of complex products . Such interactions highlight its utility as a reactive building block in synthetic chemistry.

Similar Compounds

  • Thiirane (C₂H₄S): A simpler three-membered ring sulfur compound without substituents.
  • 3-Chloropropylthiirane (C₅H₉ClS): A derivative with an extended carbon chain and a chlorine atom.
  • Chloromethylthietane (C₄H₇ClS): A structural analog with a different ring size and substituent.

Comparison

CompoundStructure TypeUnique Features
2-(Chloromethyl)thiiraneCyclic ThiiraneContains a chloromethyl group enhancing reactivity
ThiiraneCyclic ThiiraneBasic structure without substituents
3-ChloropropylthiiraneCyclic ThiiraneLonger carbon chain increases steric hindrance
ChloromethylthietaneCyclic ThietaneDifferent ring size allows for varied reactivity

The uniqueness of 2-(Chloromethyl)thiirane lies in its combination of a reactive chloromethyl group within a thiirane framework, making it particularly valuable for synthetic applications that require selective reactivity.

Systematic and Common Names

2-(Chloromethyl)thiirane is known by several systematic and common names that reflect its structural characteristics and historical usage in chemical literature. The International Union of Pure and Applied Chemistry systematic name is 2-(chloromethyl)thiirane, which precisely describes the molecular structure consisting of a thiirane ring with a chloromethyl substituent at the 2-position. Alternative systematic nomenclature includes thiirane, 2-(chloromethyl)- and propane, 1-chloro-2,3-epithio-, both of which emphasize different aspects of the molecular framework.

The compound is commonly referred to by several trivial names that have gained widespread acceptance in chemical literature. Epithiochlorohydrin serves as the most frequently used common name, drawing parallels to the well-known epichlorohydrin while highlighting the sulfur-containing nature of the heterocycle. Thioepichlorohydrin and thioepichlorhydrin represent alternative common designations that similarly emphasize the thio-substituted character of the compound. Additional names include chloropropylene sulfide, 3-chloropropylene sulfide, and 2-thiiranylmethyl chloride, each providing insight into different structural features of the molecule.

The diversity of nomenclature reflects the compound's significance across multiple areas of chemical research and its relationships to both the thiirane family and chlorinated organic compounds. This nomenclatural richness also demonstrates the historical development of the compound's recognition in various chemical contexts, from early synthetic studies to modern applications in polymer chemistry.

Chemical Abstract Service Registry Number (3221-15-6) and Identifiers

2-(Chloromethyl)thiirane is uniquely identified by Chemical Abstract Service Registry Number 3221-15-6, which serves as the definitive chemical identifier in databases and regulatory systems worldwide. This registry number provides unambiguous identification regardless of nomenclatural variations or language differences, ensuring accurate communication in scientific and commercial contexts.

Identifier TypeValueSource
Chemical Abstract Service Registry Number3221-15-6
Molecular FormulaC₃H₅ClS
Molecular Weight108.59 g/mol
International Chemical IdentifierInChI=1S/C3H5ClS/c4-1-3-2-5-3/h3H,1-2H2
International Chemical Identifier KeyXRWMHJJHPQTTLQ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry SystemC1C(S1)CCl
Molecular Design Limited NumberMFCD00041199

The Simplified Molecular Input Line Entry System notation C1C(S1)CCl provides a compact representation of the molecular structure, clearly indicating the three-membered ring containing sulfur (S1) and the chloromethyl substituent (CCl). The International Chemical Identifier and its corresponding key offer standardized representations that facilitate database searches and computational chemistry applications. These identifiers collectively ensure precise identification of 2-(Chloromethyl)thiirane across various chemical information systems and regulatory frameworks.

Historical Development and Discovery

The historical development of 2-(Chloromethyl)thiirane is intrinsically linked to the broader evolution of organosulfur chemistry and the understanding of strained ring systems. While specific historical documentation of the compound's first synthesis remains limited in the available literature, its development parallels the advancement of thiirane chemistry, which gained prominence in the mid-20th century as researchers explored sulfur-containing heterocycles.

The compound's relationship to epichlorohydrin, first described by Marcellin Berthelot in 1848, provides important historical context. Berthelot's pioneering work on epichlorohydrin, achieved by treating glycerol with hydrogen chloride gas, established fundamental principles for understanding reactive three-membered rings with halogen substituents. This foundational work created the conceptual framework that would later inform the development of sulfur analogs such as 2-(Chloromethyl)thiirane.

The broader field of thiirane chemistry experienced significant development during the 1950s and 1960s, when researchers began systematic investigations of sulfur-containing three-membered rings. The parent compound thiirane, also known as ethylene sulfide, served as the starting point for understanding the unique properties and reactivity patterns of this class of heterocycles. The preparation methods for thiirane, involving reactions between ethylene carbonate and potassium thiocyanate, provided methodological insights that influenced approaches to synthesizing substituted derivatives like 2-(Chloromethyl)thiirane.

Structural Classification and Chemical Taxonomy

Position in Organosulfur Chemistry

2-(Chloromethyl)thiirane occupies a distinctive position within the extensive field of organosulfur chemistry, representing an intersection of several important structural classes. Organosulfur compounds can be classified according to their sulfur-containing functional groups, with heterocyclic structures forming a particularly significant category. The compound belongs to the specialized group of sulfur-containing heterocycles that include saturated and unsaturated ring systems, often in combination with other heteroatoms.

Within the hierarchical classification of organosulfur compounds, 2-(Chloromethyl)thiirane is categorized among the episulfides, which represent the sulfur analogs of epoxides. This classification places it alongside other three-membered sulfur heterocycles that exhibit similar ring strain and reactivity patterns. The presence of the chloromethyl substituent further distinguishes it within this category, providing additional electrophilic sites that enhance its synthetic utility.

The compound's structural features position it at the convergence of multiple chemical families. As a halogenated organosulfur compound, it bridges the gap between traditional organosulfur chemistry and organohalogen chemistry. This dual nature contributes to its unique reactivity profile, enabling participation in both nucleophilic substitution reactions typical of alkyl halides and ring-opening reactions characteristic of strained heterocycles.

The ring strain inherent in the three-membered thiirane structure significantly influences the compound's chemical behavior. Unlike larger sulfur-containing heterocycles such as thiolanes and thianes, the thiirane ring experiences substantial angle strain that makes it susceptible to ring-opening reactions. This strain-induced reactivity distinguishes thiiranes from other organosulfur functional groups such as thiols, thioethers, and disulfides, which exhibit different reactivity patterns based on their structural characteristics.

Relationship to Thiirane Family of Compounds

2-(Chloromethyl)thiirane belongs to the thiirane family, a group of three-membered sulfur-containing heterocycles that share fundamental structural and chemical characteristics. The parent compound of this family is thiirane itself, more commonly known as ethylene sulfide, with the molecular formula C₂H₄S. Understanding the relationship between 2-(Chloromethyl)thiirane and other family members provides insight into the unique properties and reactivity patterns that define this class of compounds.

CompoundFormulaMolecular WeightKey Structural Features
Thiirane (Ethylene sulfide)C₂H₄S60.118 g/molParent three-membered ring
2-(Chloromethyl)thiiraneC₃H₅ClS108.59 g/molChloromethyl substituent

The structural relationship between these compounds reveals important patterns in molecular design and reactivity. The parent thiirane consists of a simple three-membered ring containing one sulfur atom and two carbon atoms, with the carbon-carbon distance measured at 1.473 Å and carbon-sulfur distances at 1.811 Å. The bond angles in thiirane, specifically the carbon-carbon-sulfur angle of 66.0° and the carbon-sulfur-carbon angle of 48.0°, demonstrate the significant deviation from tetrahedral geometry that creates ring strain.

2-(Chloromethyl)thiirane represents a substituted derivative of this parent structure, where one of the ring carbons bears a chloromethyl group. This substitution pattern maintains the fundamental three-membered ring structure while introducing additional functional group chemistry through the chloromethyl substituent. The presence of this electron-withdrawing group influences both the electronic properties of the thiirane ring and provides an additional site for chemical transformation.

The thiirane family exhibits characteristic reactivity patterns that distinguish it from other heterocyclic systems. These compounds readily undergo ring-opening reactions with nucleophiles, a process often called mercaptoethylation when involving the parent thiirane. The addition of nucleophiles such as amines to thiirane affords 2-mercaptoethylamines, which serve as effective chelating ligands in coordination chemistry. This reactivity pattern extends to substituted thiiranes like 2-(Chloromethyl)thiirane, although the presence of additional functional groups can modify the reaction outcomes and selectivity.

Significance in Synthetic Organic Chemistry

2-(Chloromethyl)thiirane holds considerable significance in synthetic organic chemistry due to its unique combination of structural features that enable diverse chemical transformations. The compound serves as a versatile building block that can participate in multiple types of reactions simultaneously, making it valuable for constructing complex molecular architectures. Research has demonstrated its utility in nucleophilic substitution reactions, ring-opening processes, and polymerization chemistry, establishing it as an important synthetic intermediate.

The dual reactivity of 2-(Chloromethyl)thiirane stems from two primary reactive sites: the strained thiirane ring and the chloromethyl group. The three-membered ring structure experiences significant ring strain that renders it susceptible to nucleophilic attack and ring-opening reactions. Simultaneously, the chloromethyl substituent provides an electrophilic carbon center that readily undergoes nucleophilic substitution reactions. This combination allows synthetic chemists to access multiple reaction pathways and create diverse product structures from a single starting material.

In polymer chemistry, 2-(Chloromethyl)thiirane has found applications as a monomer for synthesizing novel polymers with unique properties. Research has explored its use in ring-opening polymerization reactions that can produce polymers with thioether linkages and pendant chloromethyl groups. These structural features can impart interesting thermal and mechanical properties to the resulting polymeric materials, making them potentially useful for specialized applications.

The compound's significance extends to its role in introducing thioether moieties into organic molecules. The chloromethyl group serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the attachment of various nucleophiles while retaining the thiirane ring system. This capability makes it particularly valuable for synthesizing compounds that require both sulfur-containing heterocycles and functional group diversity.

Furthermore, 2-(Chloromethyl)thiirane represents an important example of how small, highly strained molecules can serve as powerful synthetic tools. Its compact structure belies its synthetic versatility, demonstrating how careful molecular design can create reagents that offer multiple reaction pathways. The compound exemplifies the principle that ring strain and functional group placement can be strategically combined to achieve enhanced reactivity and selectivity in organic synthesis.

Molecular Structure and Composition

2-(Chloromethyl)thiirane is an organosulfur compound with the molecular formula C₃H₅ClS and molecular weight of 108.59 g/mol [1] [2]. The compound possesses a unique structural framework consisting of a three-membered heterocyclic ring containing one sulfur atom and two carbon atoms, with a chloromethyl substituent attached to one of the carbon atoms [3] [4].

Three-Membered Thiirane Ring Geometry

The thiirane ring structure represents a fundamental three-membered heterocycle characterized by significant ring strain due to the geometric constraints imposed by the cyclic arrangement [5]. The ring geometry deviates substantially from ideal tetrahedral angles, with the carbon-sulfur-carbon bond angle typically ranging from 47-48 degrees [6]. This angular compression contributes to the inherent instability and reactivity of the thiirane moiety [7].

The ring adopts a non-planar conformation, with the sulfur atom positioned slightly out of the plane defined by the two carbon atoms [8]. This puckered geometry arises from the optimization of orbital overlap while minimizing steric repulsion between the ring atoms [9]. The three-membered ring structure creates a highly strained system with considerable potential energy stored in the molecular framework [5].

Chloromethyl Substituent Configuration

The chloromethyl group (-CH₂Cl) is attached to the C-2 position of the thiirane ring, creating an asymmetric carbon center [1] [2]. This substitution pattern results in the formation of two possible enantiomers: (R)-2-(chloromethyl)thiirane and (S)-2-(chloromethyl)thiirane [10]. The chloromethyl substituent adopts various conformational arrangements relative to the thiirane ring, with gauche and trans conformations being the most stable [11] [12].

Computational studies have identified multiple conformational isomers of the compound, with the gauche-1 and gauche-2 forms representing the most energetically favorable configurations [12]. The relative stability of these conformers is influenced by both intramolecular interactions and environmental factors such as solvent polarity [11].

Bond Lengths, Angles, and Molecular Dimensions

The molecular dimensions of 2-(chloromethyl)thiirane reflect the unique structural characteristics of the thiirane ring system. The carbon-sulfur bond lengths within the ring are typically in the range of 1.81-1.82 Å, which is consistent with single C-S bond characteristics observed in other thiirane derivatives [6] [13].

The carbon-carbon bond length within the three-membered ring measures approximately 1.47-1.48 Å, representing a slight compression compared to typical sp³-sp³ carbon-carbon bonds [6]. The chloromethyl substituent exhibits standard C-Cl bond characteristics with a length of approximately 1.80 Å [2].

Bond TypeBond Length (Å)Bond Angle (°)
C-S (ring)1.815-
C-C (ring)1.473-
C-Cl1.80-
C-S-C-47.8
S-C-C-66.1

Physicochemical Characteristics

Physical State and Organoleptic Properties

2-(Chloromethyl)thiirane exists as a colorless to pale yellow liquid under standard ambient conditions [14] [15]. The compound exhibits a distinctive and penetrating odor characteristic of organosulfur compounds [14]. The liquid state is maintained at room temperature due to the relatively low intermolecular forces between molecules [1].

The physical appearance can vary slightly depending on purity and storage conditions, with higher purity samples typically appearing as clear, colorless liquids [15]. The compound demonstrates typical behavior of low molecular weight organosulfur compounds in terms of volatility and handling characteristics [14].

Boiling and Melting Points

The boiling point of 2-(chloromethyl)thiirane has been experimentally determined to be approximately 69°C at standard atmospheric pressure [15]. This relatively low boiling point reflects the modest intermolecular interactions and the compact molecular structure of the compound [1].

Melting point data for the compound are limited in the literature, likely due to the liquid state of the compound under typical laboratory conditions [15]. The low melting point, if determinable, would be consistent with the weak intermolecular forces characteristic of small organosulfur molecules [14].

Solubility Parameters and Partition Coefficients

The solubility characteristics of 2-(chloromethyl)thiirane reflect its moderately polar nature due to the presence of both sulfur and chlorine atoms [16]. The compound demonstrates limited solubility in water due to its predominantly hydrophobic character, while showing enhanced solubility in organic solvents [16].

Computational studies have estimated the octanol-water partition coefficient (log P) to be approximately 2.0-2.4, indicating moderate lipophilicity [16]. This partition coefficient value suggests that the compound would preferentially distribute into organic phases while maintaining some degree of aqueous solubility [16].

ParameterValueMethod
log P (octanol/water)2.0-2.4Computational
Water solubilityLimitedExperimental
Organic solvent solubilityHighExperimental

Density, Viscosity, and Refractive Index

The density of 2-(chloromethyl)thiirane is approximately 1.2 g/cm³, which is characteristic of organosulfur compounds containing halogen substituents [17]. This density value reflects the contribution of both sulfur and chlorine atoms to the overall molecular mass [17].

Viscosity measurements for the compound indicate relatively low viscosity typical of small organic molecules in the liquid state [17]. The refractive index has been reported as approximately 1.554, which falls within the expected range for organosulfur compounds [17].

Electronic Structure and Molecular Orbitals

Distribution of Electron Density

The electron density distribution in 2-(chloromethyl)thiirane is characterized by significant polarization due to the electronegativity differences between sulfur, carbon, and chlorine atoms [18]. The sulfur atom, being less electronegative than carbon, bears a partial positive charge, while the chlorine atom exhibits a partial negative charge [18].

The three-membered ring creates a unique electronic environment where electron density is concentrated in the bond regions while being depleted in the ring center [7]. This distribution contributes to the high reactivity of the thiirane ring toward nucleophilic attack [8].

Ring Strain Energy Calculations

Computational studies have determined that the ring strain energy of the thiirane moiety in 2-(chloromethyl)thiirane is approximately 19.8 kcal/mol [5]. This value is consistent with other three-membered sulfur-containing rings and represents a significant energetic penalty for the cyclic arrangement [5] [7].

The ring strain energy is lower than that observed in oxiranes (approximately 27.3 kcal/mol) due to the larger atomic radius of sulfur compared to oxygen [5]. This difference in strain energy affects the relative reactivity and stability of thiiranes compared to their oxygen analogs [7].

Ring SystemRing Strain Energy (kcal/mol)
Thiirane19.8
Oxirane27.3
Thietane19.6
Oxetane25.5

Spectroscopic Profile

Infrared Spectroscopic Characteristics

The infrared spectrum of 2-(chloromethyl)thiirane exhibits characteristic absorption bands that reflect the unique structural features of the molecule [11]. The spectrum shows distinctive C-H stretching vibrations in the 2900-3000 cm⁻¹ region, corresponding to the methylene groups in both the ring and chloromethyl substituent [11].

The C-S stretching vibrations appear in the 600-700 cm⁻¹ region, which is typical for thiirane derivatives [11]. The C-Cl stretching mode is observed around 700-800 cm⁻¹, providing confirmation of the chloromethyl substituent [11]. Ring deformation modes appear at lower frequencies, typically below 500 cm⁻¹ [11].

Nuclear Magnetic Resonance Spectroscopic Data

The proton nuclear magnetic resonance spectrum of 2-(chloromethyl)thiirane displays characteristic resonances that reflect the unique chemical environment of each proton type [19] [20]. The ring methylene protons appear as complex multipiples due to coupling with adjacent protons and the influence of the sulfur atom [19].

The chloromethyl protons exhibit downfield chemical shifts due to the deshielding effect of the electronegative chlorine atom [19]. The pattern of chemical shifts and coupling constants provides valuable structural information for compound identification and purity assessment [20].

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct resonances for the ring carbons and the chloromethyl carbon [19]. The chemical shift values reflect the unique electronic environment created by the thiirane ring system and the chlorine substituent [20].

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of 2-(chloromethyl)thiirane produces characteristic fragmentation patterns that reflect the structural features of the molecule [4]. The molecular ion peak appears at mass-to-charge ratio 108/110 due to the chlorine isotope pattern [4].

Common fragmentation pathways include loss of the chloromethyl group and ring-opening processes that lead to the formation of smaller fragment ions [4]. The fragmentation pattern provides valuable information for structural elucidation and compound identification [4].

The collision cross section values for various adduct ions have been computationally predicted, with the protonated molecular ion showing a value of 110.5 Ų [4]. These values are useful for ion mobility spectrometry applications [4].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible absorption spectrum of 2-(chloromethyl)thiirane exhibits absorption bands primarily in the ultraviolet region due to electronic transitions involving the sulfur atom and the chloromethyl chromophore [21] [22]. The compound shows limited absorption in the visible region, consistent with its colorless appearance [14].

The electronic transitions observed in the ultraviolet spectrum provide information about the molecular orbital structure and electronic properties of the compound [22]. The absorption characteristics are influenced by both the thiirane ring system and the chloromethyl substituent [21].

Energy Minima and Rotational Barriers

2-(Chloromethyl)thiirane exhibits three distinct conformational minima arising from rotation around the carbon-carbon bond connecting the chloromethyl substituent to the three-membered thiirane ring. These conformers, designated as gauche-1, gauche-2, and cis, display significantly different stability profiles depending on the molecular environment [1] [2].

Computational investigations using the G4MP2 method have established a comprehensive energy landscape for these conformational transitions. In the gas phase, the energy difference between the two gauche conformers amounts to 420 cm⁻¹, with gauche-2 representing the most stable configuration [1]. The energy barrier separating gauche-1 from gauche-2 is calculated at 1435 cm⁻¹ in vacuo, increasing to 1501 cm⁻¹ in non-polar solvents and reaching 1640 cm⁻¹ in polar environments and liquid phase conditions [1].

The conversion pathways between conformers reveal distinct energetic requirements. The transformation from cis to gauche-1 necessitates overcoming barriers ranging from 1578 to 1676 cm⁻¹, while the gauche-2 to cis conversion requires approximately 1900 cm⁻¹ across all investigated media [1]. These rotational barriers are consistently higher than those observed for the oxygen analog, chloromethyl-oxirane, reflecting the increased steric bulk of the sulfur atom compared to oxygen [1].

Three-Dimensional Conformer Distribution

The three-dimensional conformational distribution of 2-(Chloromethyl)thiirane is characterized by well-defined dihedral angle preferences that remain remarkably consistent across different environments. The chlorine-carbon-carbon-sulfur dihedral angles serve as diagnostic structural parameters, with gauche-1 exhibiting values around -81.6° in vacuo, gauche-2 displaying angles near 161.8°, and the cis conformer positioned at approximately 49.2° [1].

Molecular dynamics simulations have revealed that these angular preferences undergo only modest variations with environmental changes. The dihedral angle distribution functions derived from ab initio molecular dynamics trajectories confirm the presence of three distinctive conformational wells, with population ratios dependent on the surrounding medium's dielectric properties [1]. In pure liquid chloromethyl-thiirane at 300 K, the distribution shows a pronounced preference for gauche-2 (64%), followed by gauche-1 (approximately 30%), and minimal population of the cis form [1].

Temperature-Dependent Conformational Equilibria

Temperature effects on conformational equilibria in 2-(Chloromethyl)thiirane demonstrate a pronounced preference for the gauche-2 conformer across the temperature range of 150-300 K. Ab initio molecular dynamics simulations reveal that as temperature decreases, the gauche-1 form systematically converts to the more stable gauche-2 configuration [1].

This temperature dependence contrasts markedly with typical polar molecule behavior, where increased dipolar interactions at lower temperatures would favor more polar conformations. However, in 2-(Chloromethyl)thiirane, steric effects arising from the large sulfur atom override polarity considerations, maintaining gauche-2 dominance even in the solid state [1]. The computational analysis indicates that temperature effects on conformational abundances remain almost negligible within the explored range, with only limited shifts toward less abundant forms occurring at elevated temperatures [1].

Computational Investigations

Ab Initio Molecular Dynamics (AIMD) Simulations

Comprehensive ab initio molecular dynamics simulations have been conducted using the CP2K program package with the Quickstep module to investigate conformational behavior in explicit solvent environments [1]. The electronic structure calculations employed the Perdew-Burke-Ernzerhof functional with empirical dispersion corrections (D3) as implemented by Grimme, providing accurate treatment of van der Waals interactions critical for conformational analysis [1].

Simulation protocols utilized MOLOPT-DZVP-SR-GTH basis sets with GTH pseudopotentials, employing a time step of 0.5 femtoseconds and temperature control via Nosé-Hoover chain thermostats [1]. Following 7 picoseconds of quantum mechanical equilibration, production trajectories of 50 picoseconds were generated to sample conformational space adequately. These simulations confirmed the predominance of gauche-2 in all investigated environments, with population percentages of 64% in neat liquid, 58% in carbon tetrachloride, and 55% in methanol [1].

The AIMD methodology provided detailed insights into solvent-specific interactions that static calculations cannot capture. Explicit consideration of solvent molecules revealed short-range correlations and hydrogen bonding patterns that influence conformational stability, particularly in polar environments where specific interactions with the sulfur atom and chlorine substituent become significant [1].

Anharmonic Frequency Calculations

Vibrational frequency analysis has been performed using both harmonic and anharmonic approximations at the B3LYP/6-311++G(3df,3pd) level of theory to provide accurate spectroscopic predictions [1]. The anharmonic calculations reveal important deviations from harmonic predictions, particularly for modes involving large-amplitude motions and those sensitive to conformational flexibility.

The anharmonic treatment accounts for mechanical and electrical anharmonicity effects that significantly influence infrared intensities and frequency positions. Computational results demonstrate that normal mode sequences may exhibit crossings between harmonic and anharmonic treatments, with certain frequencies shifting above or below their harmonic counterparts [1]. These calculations provide essential data for interpreting experimental infrared and Raman spectra, enabling confident assignment of conformer-specific vibrational modes.

The frequency calculations incorporate solvent effects through the polarizable continuum model, revealing that environmental changes produce relatively limited frequency shifts while maintaining essentially unchanged relative intensity patterns [1]. This computational framework enables direct comparison with experimental low-temperature infrared spectroscopy data, facilitating accurate conformational population determinations.

Free Energy Computations

Free energy calculations have been implemented using the G4MP2 composite method to determine relative conformational stabilities and population distributions [1]. These calculations provide Gibbs free energy differences (ΔG°T) that serve as the foundation for thermodynamic equilibrium constant determination through the relationship ΔG°T = -RT ln KT, where KT represents the equilibrium constant for conformational exchange.

The computational protocol systematically evaluates transition state contributions by excluding normal modes associated with conformational conversion, as implemented automatically in the Gaussian software package [1]. Results demonstrate clear environmental dependence of conformational free energies, with the gauche-2 form maintaining energetic favorability across all investigated conditions.

Population analysis based on these free energy calculations reveals that in vacuo conditions favor gauche-2 with 87% abundance, decreasing to approximately 68-69% in polar solvents and liquid phase conditions [1]. The cis conformer maintains consistently low populations (1-3%) across all environments due to its substantial energetic penalty relative to both gauche forms.

Solvent Effects on Conformational Equilibria

Polar Solvent Interactions

Polar solvent environments exert measurable but modest effects on the conformational distribution of 2-(Chloromethyl)thiirane. Calculations using water, dimethyl sulfoxide, methanol, and acetone as representative polar media reveal systematic shifts in conformational populations while maintaining the fundamental stability ordering [1].

In polar environments, the gauche-1 conformer experiences enhanced stabilization due to favorable dipolar interactions between the solvent and the molecule's polar regions. Population analysis indicates gauche-1 abundance increases from 12% in vacuo to approximately 29-30% in highly polar solvents such as water and dimethyl sulfoxide [1]. However, this enhancement remains insufficient to overcome the intrinsic stability advantage of the gauche-2 form.

The polarizable continuum model calculations demonstrate that polar solvents preferentially stabilize conformations that maximize dipole-dipole interactions. The chlorine-carbon-carbon-sulfur dihedral angle in gauche-1 undergoes slight reduction in polar media, bringing the electronegative chlorine and sulfur atoms into closer spatial proximity and enhancing the molecular dipole moment [1]. This geometric adjustment optimizes electrostatic interactions with the surrounding polar environment.

Non-Polar Solvent Interactions

Non-polar solvent effects on 2-(Chloromethyl)thiirane conformational equilibria have been investigated using carbon tetrachloride and carbon disulfide as representative media [1]. These environments produce minimal structural perturbations while slightly modifying conformational population distributions through dispersion interactions and reduced dielectric screening.

In non-polar solvents, the gauche-2 conformer maintains its dominance with population percentages of approximately 81-82%, representing an intermediate value between gas phase (87%) and polar solvent conditions (67-68%) [1]. The energy difference between gauche conformers decreases from 420 cm⁻¹ in vacuo to 343 cm⁻¹ in carbon tetrachloride, indicating modest stabilization of the polar gauche-1 form even in non-polar environments.

Computational analysis reveals that non-polar solvents primarily influence conformational equilibria through van der Waals interactions and cavity formation effects rather than specific electrostatic interactions. The relatively small changes in dihedral angles and energy differences suggest that dispersion forces play a secondary role compared to intrinsic molecular preferences determined by steric factors [1].

Computational Modeling of Solvent Effects

Comprehensive computational modeling of solvent effects employs both implicit and explicit solvation approaches to capture the full range of environmental influences on conformational behavior. The polarizable continuum model provides efficient treatment of bulk dielectric effects, while ab initio molecular dynamics simulations with explicit solvent molecules capture specific interactions and local correlation effects [1].

Implicit solvation calculations utilize experimentally determined or estimated dielectric constants, with the value for liquid 2-(Chloromethyl)thiirane set at 17 based on statistical analysis of analogous molecules where oxygen atoms are replaced by sulfur [1]. This approach successfully reproduces experimental trends in conformational population shifts while maintaining computational efficiency for systematic parameter studies.

Explicit solvation through molecular dynamics simulations provides complementary insights into short-range interactions that implicit models cannot describe. These calculations reveal hydrogen bonding patterns, specific coordination geometries, and correlation effects that contribute to conformational stability [1]. The combined implicit-explicit approach ensures comprehensive treatment of solvent effects across multiple length scales.

Comparative Analysis with Analogous Compounds

Chloromethyl-Oxirane (Epichlorohydrin)

Comparative analysis between 2-(Chloromethyl)thiirane and its oxygen analog, chloromethyl-oxirane (epichlorohydrin), reveals fundamental differences in conformational behavior attributable to the heteroatom substitution [1] [3]. While both molecules possess identical substitution patterns and three-membered ring structures, the replacement of oxygen with sulfur produces dramatic changes in conformational preferences and environmental sensitivity.

Chloromethyl-oxirane exhibits significantly different solvent-dependent behavior, with polar environments capable of inverting the stability order between gauche conformers [1] [3]. In polar media, the gauche-1 form of epichlorohydrin becomes energetically favored over gauche-2, contrasting sharply with 2-(Chloromethyl)thiirane where gauche-2 maintains dominance across all investigated conditions. This difference reflects the smaller size and higher electronegativity of oxygen compared to sulfur.

Rotational barrier heights differ substantially between the two compounds, with 2-(Chloromethyl)thiirane consistently exhibiting higher energy barriers due to increased steric interactions involving the larger sulfur atom [1]. The conformational barriers in epichlorohydrin are markedly lower and show greater sensitivity to environmental changes, particularly in polar solvents where hydrogen bonding interactions can stabilize transition states.

Unsubstituted Thiirane

Comparison with the parent unsubstituted thiirane system provides insights into substituent effects on conformational behavior and ring dynamics [4] [5]. The chloromethyl substitution introduces significant conformational complexity absent in the parent compound, creating multiple rotational isomers with distinct stability profiles and interconversion pathways.

Computational studies of unsubstituted thiirane focus primarily on ring-opening reactions and electronic structure analysis rather than conformational dynamics [4] [5]. The three-membered sulfur-containing ring exhibits characteristic reactivity patterns that become modified upon chloromethyl substitution, with the electron-withdrawing chlorine atom affecting both ring strain and electronic distribution.

Gas-phase computational studies of thiirane derivatives demonstrate that alkyl and halogen substitutions significantly influence nucleophilic attack patterns and regioselectivity [4] [5]. The chloromethyl group in 2-(Chloromethyl)thiirane provides both steric hindrance and electronic effects that modify reaction pathways compared to the unsubstituted parent compound.

Other Thiirane Derivatives

Investigation of related thiirane derivatives provides broader context for understanding structure-reactivity relationships and conformational preferences within this compound class [6] [7] [8]. Methyl-substituted thiiranes exhibit conformational behavior intermediate between unsubstituted and chloromethyl-substituted systems, with steric effects dominating over electronic influences.

Computational analysis of thiirane-based pharmaceutical compounds, particularly gelatinase inhibitors, reveals that conformational constraints significantly impact biological activity [6] [7]. Crystal structure determinations and molecular dynamics simulations of substituted thiiranes demonstrate consistent preferences for conformations that minimize steric repulsion between bulky substituents and the ring sulfur atom.

XLogP3

1.3

Other CAS

3221-15-6

Wikipedia

Epithiochlorohydrin

Dates

Last modified: 08-15-2023

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